2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one
Overview
Description
The compound "2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one" is a polysubstituted quinolinone derivative, which is a class of compounds known for their diverse biological activities and presence in various natural products and pharmaceuticals. The trifluoromethyl group is a common moiety in medicinal chemistry due to its ability to modulate the physical, chemical, and biological properties of molecules .
Synthesis Analysis
Several methods have been developed for the synthesis of polysubstituted quinolinones. One approach involves the intramolecular cyclization of N-aryl cinnamides promoted by triflic anhydride under mild conditions . Another method utilizes a three-component reaction under microwave irradiation in water, which is an eco-friendly protocol for synthesizing functionalized quinolinones . Additionally, tailored quinolinones have been synthesized as carbonyl and acid surrogates in Passerini- and Ugi-type reactions . The synthesis of trifluoromethyl-containing heterocycles has also been achieved through a one-pot three-component reaction, demonstrating the versatility of methods available for constructing such complex molecules .
Molecular Structure Analysis
The molecular structure of quinolinone derivatives can be influenced by the presence of substituents such as the trifluoromethyl group. For instance, the introduction of a trifluoromethyl group at the N-1 position of 4-quinolone derivatives has been shown to affect their antibacterial activity . The molecular structure of these compounds can also be characterized by intermolecular hydrogen bonds and van der Waals interactions, as observed in trifluoromethylcoumarin derivatives .
Chemical Reactions Analysis
Quinolinone derivatives can undergo various chemical reactions, expanding their utility in synthetic chemistry. For example, the reaction of quinoline N-oxides with azodicarboxylates catalyzed by Pd(II) leads to the formation of quinolin-2(1H)-ones . Furthermore, the transformation of 2-hydroxy-4-aryl-3-(thien-2-oyl)-2-(trifluoromethyl)-3,4,7,8-tetrahydro-2H-chromen-5(6H)-one derivatives into 2-trifluoromethyl-1H-quinolin-5-one derivatives has been reported, showcasing the reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinolinone derivatives are significantly influenced by their molecular structure. The presence of a trifluoromethyl group can enhance the lipophilicity and metabolic stability of these compounds, which is beneficial for drug development . The intermolecular interactions, such as hydrogen bonds and van der Waals forces, contribute to the solid-state structure and stability of these molecules .
Scientific Research Applications
Synthesis of Antimicrobial Agents :
- Derivatives of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one have been synthesized, demonstrating potential as antimicrobial agents. These compounds were synthesized and tested for their antibacterial and antifungal activity, showing promising results (Holla et al., 2006).
Development of Substituted 1,2,3-Triazoles with Antimicrobial Properties :
- Research has led to the synthesis of substituted 1,2,3-triazoles using 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one. These compounds were characterized and tested for antimicrobial activity, contributing to the development of new antimicrobial agents (Holla et al., 2005).
Applications in Biochemistry and Medicine :
- A study reported the synthesis and properties of carbostyrils, which are derivatives of quinolin-2(1H)-ones, including 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one. These compounds exhibit strong absorption, large Stokes shifts, and high quantum yields, making them useful in analytical applications in biochemistry and medicine (Uray et al., 1999).
Chemical Reactions and Nucleophilic Synthons :
- The interaction of polyfluorinated quinolines, including derivatives of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one, with sodium and potassium amides has been studied. This research provides insights into the nucleophilic addition reactions and the production of quinoline-2-amines, valuable in various synthetic applications (Gurskaya et al., 2012).
Eco-Friendly Synthesis of Functionalized Compounds :
- A novel eco-friendly method has been developed for the synthesis of trans-dihydrofuro[3,2-c]quinolin-4(2H)-ones using 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one. This green chemistry approach is significant for the sustainable synthesis of functionalized compounds (Indumathi et al., 2012).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
The primary targets of 2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one are bacterial cells, including strains such as Acinetobacter baumanii , Escherichia coli , and Staphylococcus aureus . The compound also exhibits antitubercular potential against Mtb WT H37Rv .
Mode of Action
The compound interacts with its targets by permeating the bacterial cells It’s known that quinoline compounds, which include 2-methyl-8-(trifluoromethyl)-1h-quinolin-4-one, have a wide spectrum of biological activity .
Biochemical Pathways
Quinoline compounds are known to exhibit a wide range of biological activities, suggesting they may interact with multiple pathways .
Result of Action
The compound has shown promising antibacterial activity and antitubercular potential. Certain derivatives of the compound were found to have an MIC (Minimum Inhibitory Concentration) value of 4 μg/mL against Mtb WT H37Rv . They were also found to be active against bacterial strains including Acinetobacter baumanii, Escherichia coli, and Staphylococcus aureus .
properties
IUPAC Name |
2-methyl-8-(trifluoromethyl)-1H-quinolin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F3NO/c1-6-5-9(16)7-3-2-4-8(10(7)15-6)11(12,13)14/h2-5H,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMHQQLVOKHQTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(N1)C(=CC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346777 | |
Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-8-(trifluoromethyl)quinolin-4-ol | |
CAS RN |
949507-78-2, 140908-88-9 | |
Record name | 2-Methyl-8-(trifluoromethyl)-4(1H)-quinolinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=949507-78-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-8-(trifluoromethyl)quinolin-4(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 140908-88-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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